3-Methoxy-7-nitro-10H-phenothiazine: Molecular Properties, Synthesis, and Applications in α-Synuclein PET Imaging
3-Methoxy-7-nitro-10H-phenothiazine: Molecular Properties, Synthesis, and Applications in α-Synuclein PET Imaging
Executive Summary
The abnormal aggregation of α-synuclein into insoluble fibrils is the primary pathological hallmark of synucleinopathies, including Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) [5]. The development of highly selective Positron Emission Tomography (PET) radiotracers for the in vivo imaging of these aggregates is a critical frontier in neuropharmacology. Among the most promising structural scaffolds identified to date is the phenothiazine derivative 3-methoxy-7-nitro-10H-phenothiazine (often referred to in literature as compound 2a or 11b)[1, 2].
This technical whitepaper provides an in-depth analysis of the molecular properties, mechanistic pharmacology, and synthetic workflows associated with 3-methoxy-7-nitro-10H-phenothiazine. By detailing the causality behind its structural optimization and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals engineering next-generation neuroimaging probes.
Molecular Identity & Physicochemical Properties
The phenothiazine core of 3-methoxy-7-nitro-10H-phenothiazine provides a planar, highly conjugated tricyclic system that is critical for intercalating into the β-sheet-rich structures of amyloidogenic proteins [1]. The addition of a methoxy group at the 3-position and a nitro group at the 7-position fine-tunes the molecule's electron density and lipophilicity, optimizing both its target affinity and its ability to cross the blood-brain barrier (BBB) [2].
Table 1: Quantitative Physicochemical and Pharmacological Profile
| Parameter | Value / Description |
| Chemical Name | 3-methoxy-7-nitro-10H-phenothiazine |
| CAS Registry Number | 99798-48-8 |
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 290.30 g/mol |
| Physical Appearance | Violet solid |
| Melting Point | 168.8 – 170.1 °C |
| Binding Affinity ( Ki , α-syn fibrils) | 32.1 ± 1.3 nM |
| Binding Affinity ( Ki , Aβ / Tau) | > 1000 nM (Moderate to high selectivity) |
| Primary Application | Precursor/Ligand for[11C] and [18F] PET radiotracers |
Data aggregated from in vitro binding assays and characterization studies [1, 2].
Mechanistic Pharmacology & Target Engagement
The binding mechanism of 3-methoxy-7-nitro-10H-phenothiazine to α-synuclein is dictated by the structural topology of the misfolded protein. Monomeric α-synuclein is intrinsically disordered, but upon pathogenesis, its central hydrophobic Non-Aβ Component (NAC) region (residues 61–95) drives oligomerization into cross-β-sheet fibrils [5].
Radioligand and photoaffinity labeling studies indicate that α-synuclein fibrils possess multiple distinct small-molecule binding sites. Phenothiazine derivatives primarily target Site 2 , a hydrophobic pocket distinct from the primary binding site of standard amyloid dyes like Thioflavin T (ThT) or Pittsburgh Compound-B (PiB) [4]. The planar tricyclic structure of 3-methoxy-7-nitro-10H-phenothiazine allows for optimal π-π stacking within the fibril's β-sheet clefts, while the electron-withdrawing nitro group stabilizes the binding complex via dipole interactions.
Fig 2. Pharmacological mechanism of tracer binding to α-synuclein fibrils for PET imaging.
Chemical Synthesis & Radiochemical Labeling
To utilize 3-methoxy-7-nitro-10H-phenothiazine as a PET imaging agent, the "cold" (non-radioactive) ligand must first be synthesized, followed by structural modification to allow for the rapid incorporation of short-lived positron-emitting isotopes ( 11 C, t1/2 = 20.4 min; or 18 F, t1/2 = 109.8 min) [2].
Synthesis of the Cold Ligand
The synthesis of the phenothiazine core relies on the cyclization of functionalized diphenylamines or via direct thionation. The methoxy and nitro substitutions are strategically placed to allow for downstream O-demethylation, yielding a phenol precursor suitable for radiolabeling.
Step-by-Step Protocol: Synthesis of 3-methoxy-7-nitro-10H-phenothiazine [1]
-
Precursor Assembly: Begin with the corresponding substituted diphenylamine precursor (e.g., 10b). Dissolve 100 mg (0.28 mmol) in a suitable high-boiling solvent (e.g., 1,2-dichlorobenzene).
-
Thionation & Cyclization: Add elemental sulfur (approx. 3.5 equivalents) and a catalytic amount of iodine. Heat the reaction mixture to 150 °C under an inert nitrogen atmosphere for 12 hours. Rationale: Iodine acts as a radical initiator, facilitating the insertion of sulfur into the diphenylamine bridge to close the thiazine ring.
-
Quenching & Extraction: Cool the mixture to room temperature, quench with cold water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography using an ethyl acetate/hexane gradient (1:4 v/v) to yield 3-methoxy-7-nitro-10H-phenothiazine as a violet solid (Yield: ~79%).
-
Validation: Confirm identity via 1 H NMR (DMSO- d6 ): δ 3.66 (s, 3H), 6.58–6.64 (m, 4H), 7.71 (s, 1H), 7.83 (d, J = 9.0 Hz, 1H), 9.39 (br s, 1H).
Radiosynthesis Workflow
To generate the PET radiotracer, the methoxy group is cleaved to form a reactive phenol.
-
O-Demethylation: React 3-methoxy-7-nitro-10H-phenothiazine with Boron tribromide (BBr 3 , 1.0 M in DCM) at -78 °C, warming to room temperature overnight. This yields the phenol precursor (3-hydroxy-7-nitro-10H-phenothiazine) [2].
-
Isotope Incorporation:
-
For [ 11 C]2a: React the phenol precursor with [ 11 C]methyl iodide ([ 11 C]CH 3 I) in the presence of a base (e.g., NaOH or K 2 CO 3 ) in DMF at 80 °C for 5 minutes.
-
For [ 18 F]2b: React the phenol precursor with 2-[ 18 F]fluoroethyl tosylate ([ 18 F]FCH 2 CH 2 Ts) in DMSO at 110 °C for 15 minutes. Rationale: The fluoroethoxy chain maintains similar steric and lipophilic properties to the original methoxy group while providing the longer half-life of 18 F.
-
-
Quality Control: Purify the radiotracer via semi-preparative HPLC. A successful synthesis is validated by a radiochemical purity of >95% and a specific activity >200 GBq/µmol at the end of bombardment (EOB) [2].
Fig 1. Chemical synthesis and radiolabeling workflow of phenothiazine PET tracers.
In Vitro & In Vivo Evaluation Protocols
Because 3-methoxy-7-nitro-10H-phenothiazine lacks intrinsic fluorescence, its binding affinity ( Ki ) cannot be measured directly via fluorescence emission. Instead, a self-validating indirect Thioflavin T (ThT) competition assay is employed [1].
ThT Competition Assay Protocol
This assay measures the ability of the phenothiazine ligand to competitively displace ThT from recombinant α-synuclein fibrils.
-
Fibril Preparation: Incubate recombinant human α-synuclein monomer in 50 mM Tris-HCl buffer (pH 7.4) at 37 °C with continuous agitation (1,000 rpm) for 5–7 days. Confirm fibrillization via electron microscopy.
-
Assay Mixture: In a 96-well black microplate, prepare test mixtures containing a fixed concentration of α-synuclein fibrils (e.g., 200 nM) and ThT (e.g., 1 µM) in 50 mM glycine buffer (pH 8.5).
-
Ligand Titration: Add the test compound (3-methoxy-7-nitro-10H-phenothiazine) at varied concentrations ranging from 0.1 nM to 10 µM.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes. Measure fluorescence intensity using a microplate reader with excitation at λex = 450 nm and emission at λem = 485 nm.
-
Data Validation: Calculate the IC50 value by fitting the fluorescence displacement curve. Convert IC50 to Ki using the Cheng-Prusoff equation. A valid assay will show a dose-dependent decrease in fluorescence, confirming competitive binding [1, 3].
In Vivo MicroPET Imaging
Ex vivo biodistribution and in vivo microPET imaging in healthy non-human primates (NHPs) validate the tracer's pharmacokinetic profile. Studies demonstrate that [ 11 C]3-methoxy-7-nitro-10H-phenothiazine rapidly crosses the BBB (peaking at ~5 min post-injection) and exhibits rapid washout kinetics from the healthy brain [2]. This high signal-to-background ratio is a critical prerequisite for detecting the low concentrations of α-synuclein aggregates found in PD patients.
Future Perspectives in Drug Development
While 3-methoxy-7-nitro-10H-phenothiazine exhibits high affinity for α-synuclein ( Ki = 32.1 nM) and excellent BBB penetrance, its clinical translation requires further structural optimization. The primary challenge in synucleinopathy imaging is achieving high selectivity for α-synuclein over other co-deposited amyloid proteins, such as Amyloid-β (Aβ) and tau fibrils, which are highly prevalent in the aging brain [3].
Current medicinal chemistry efforts are focused on modifying the 3- and 7-positions of the phenothiazine core. For instance, replacing the methoxy group with bulkier halogens (e.g., -Br, -I) has been shown to decrease affinity ( Ki > 75 nM), establishing the strict steric limitations of the Site 2 binding pocket [1]. Future iterations will likely explore rigidified tricyclic analogs or hybrid scaffolds to enhance thermodynamic differentiation between α-synuclein and Aβ binding sites.
References
-
Yu, L., Cui, J., Padakanti, P. K., Engel, L., Bagchi, D. P., Kotzbauer, P. T., & Tu, Z. (2012). Synthesis and in vitro evaluation of α-synuclein ligands. Bioorganic & Medicinal Chemistry, 20(15), 4625-4634. URL:[Link]
-
Zhang, X., Jin, H., Padakanti, P. K., Li, J., Yang, H., Fan, J., Mach, R. H., Kotzbauer, P. T., & Tu, Z. (2014). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Applied Sciences, 4(1), 66-78. URL:[Link]
-
Chu, W., Zhou, D., Geng, J., Jones, L. A., Taylor, M., Mach, R. H., & Tu, Z. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002-6017. URL:[Link]
-
Hsieh, C. J., et al. (2018). Alpha Synuclein Fibrils Contain Multiple Binding Sites for Small Molecules. ACS Chemical Neuroscience, 9(5), 1012-1022. URL:[Link]
-
Wang, Y., et al. (2022). Current Progress in the Development of Probes for Targeting α-Synuclein Aggregates. ACS Chemical Neuroscience, 13(5), 551-577. URL:[Link]
